molecular formula C14H15NO3S B1414254 Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate CAS No. 2197055-31-3

Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate

Cat. No.: B1414254
CAS No.: 2197055-31-3
M. Wt: 277.34 g/mol
InChI Key: FHWLCPMSJWLOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate typically involves the following steps:

  • Formation of 1-methyl-1H-indole: This can be achieved through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with acetone.

  • Formylation: The indole ring is then formylated using reagents such as formic acid or formyl chloride to introduce the formyl group at the 3-position.

  • Thiolation: The formylated indole undergoes thiolation to introduce the thioacetate group. This can be done using thiolating agents like thiourea or thioacetic acid.

  • Esterification: Finally, the thiolated indole is esterified with ethanol to produce this compound.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The formyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

  • Substitution: The thioacetate group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products Formed:

  • Oxidation: Ethyl [(3-carboxy-1-methyl-1H-indol-2-yl)thio]acetate.

  • Reduction: Ethyl [(3-methyl-1-methyl-1H-indol-2-yl)thio]acetate.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis.

  • Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: This compound and its derivatives can be explored for the development of new pharmaceuticals targeting various diseases.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate exerts its effects involves its interaction with molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The thioacetate group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

  • Ethyl 3-formyl-1H-indole-2-carboxylate: Similar structure but with a carboxylate group instead of thioacetate.

  • Sumatriptan: Contains an indole ring and is used as a medication for migraines.

Uniqueness: Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate is unique due to its specific combination of the formyl and thioacetate groups on the indole ring, which can lead to distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

ethyl 2-(3-formyl-1-methylindol-2-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-3-18-13(17)9-19-14-11(8-16)10-6-4-5-7-12(10)15(14)2/h4-8H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWLCPMSJWLOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C2=CC=CC=C2N1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate
Reactant of Route 3
Reactant of Route 3
Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate
Reactant of Route 4
Reactant of Route 4
Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate
Reactant of Route 5
Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate
Reactant of Route 6
Reactant of Route 6
Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.